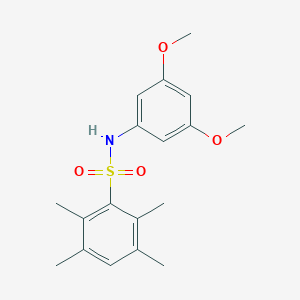amino]benzoic acid](/img/structure/B229718.png)
2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that neuropathic pain affects approximately 7-10% of the population worldwide. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
The mechanism of action of 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid involves the inhibition of the angiotensin II type 2 receptor. This receptor is expressed in the peripheral nervous system and is involved in the regulation of pain signaling. By blocking this receptor, 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid reduces the activity of pain signaling pathways, leading to a reduction in neuropathic pain.
Biochemical and Physiological Effects:
2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the activity of pain signaling pathways, an increase in the production of anti-inflammatory cytokines, and a decrease in the production of pro-inflammatory cytokines. 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid has also been shown to reduce the sensitivity of pain receptors in the peripheral nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid is its specificity for the angiotensin II type 2 receptor. This specificity allows for a targeted approach to the treatment of neuropathic pain, reducing the risk of side effects associated with non-specific drugs. However, one limitation of 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid. These include the development of more potent and selective analogs of 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid, the exploration of its efficacy in different types of neuropathic pain, and the investigation of its potential as a combination therapy with other pain medications. Additionally, further research is needed to fully understand the mechanism of action of 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid and its effects on pain signaling pathways.
Synthesemethoden
2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-ethylbenzene sulfonic acid with methylamine, followed by the addition of 2-aminobenzoic acid. The final product is purified using chromatography.
Wissenschaftliche Forschungsanwendungen
2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid has been extensively studied in preclinical models of neuropathic pain. In these studies, 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce pain behavior and improve quality of life in animal models of neuropathic pain. 2-[[(4-Ethylphenyl)sulfonyl](methyl)amino]benzoic acid works by blocking the activity of the angiotensin II type 2 receptor, which is involved in the development and maintenance of neuropathic pain.
Eigenschaften
Molekularformel |
C16H17NO4S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[(4-ethylphenyl)sulfonyl-methylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-3-12-8-10-13(11-9-12)22(20,21)17(2)15-7-5-4-6-14(15)16(18)19/h4-11H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
OIHYTOJNRMJXRM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)




![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)



![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)